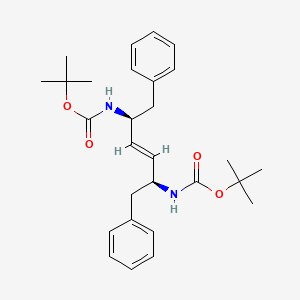
di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes two tert-butyl groups and a diphenylhexene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate typically involves the reaction of di-tert-butyl dicarbonate with a suitable diphenylhexene derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the production process.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: A common carbamate used in organic synthesis.
Diphenylhexene derivatives: Compounds with similar structural backbones.
Other carbamates: Compounds with similar functional groups but different substituents.
Uniqueness
Di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate is unique due to its specific combination of tert-butyl groups and diphenylhexene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C28H38N2O4 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
tert-butyl N-[(E,2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhex-3-en-2-yl]carbamate |
InChI |
InChI=1S/C28H38N2O4/c1-27(2,3)33-25(31)29-23(19-21-13-9-7-10-14-21)17-18-24(20-22-15-11-8-12-16-22)30-26(32)34-28(4,5)6/h7-18,23-24H,19-20H2,1-6H3,(H,29,31)(H,30,32)/b18-17+/t23-,24-/m1/s1 |
InChI Key |
VXMSRHGIVULFPD-BEZSILKHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)/C=C/[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=CC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















